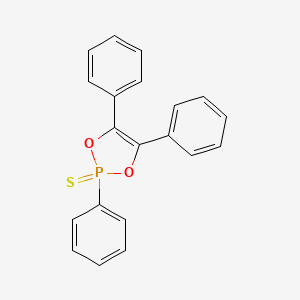![molecular formula C12H20O2 B14694226 4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid CAS No. 26647-93-8](/img/structure/B14694226.png)
4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is a compound that features a unique bicyclobutane structureThe bicyclobutane moiety is known for its high strain energy, making it a subject of interest for theoretical and practical studies in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the butanoic acid group. One common method involves the use of aryl triflates and a palladium(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene as a ligand. This enables the arylation of the central bond, triggered by a 1,2-metallate rearrangement event, followed by reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.
化学反応の分析
Types of Reactions
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclobutane core.
Substitution: The strained nature of the bicyclobutane ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its strained ring system.
Medicine: Its potential as a bioisostere makes it valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid involves the release of strain energy upon reaction. This strain-release mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: This compound shares the bicyclobutane core but lacks the butanoic acid group.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is unique due to the combination of its strained bicyclobutane core and the functional butanoic acid group.
特性
CAS番号 |
26647-93-8 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
4-(1-cyclobutylcyclobutyl)butanoic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)6-2-7-12(8-3-9-12)10-4-1-5-10/h10H,1-9H2,(H,13,14) |
InChIキー |
OWVMWYWIOMMYML-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2(CCC2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
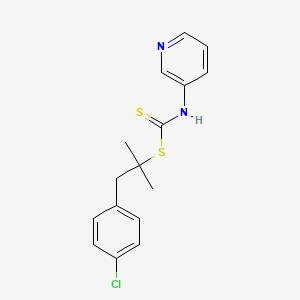
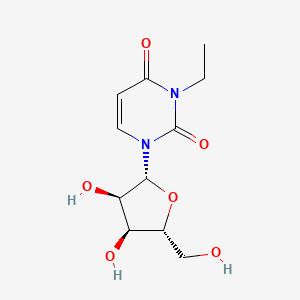
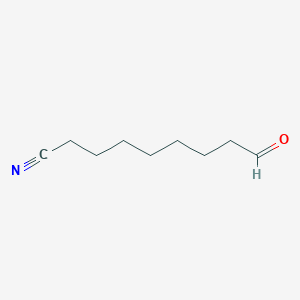
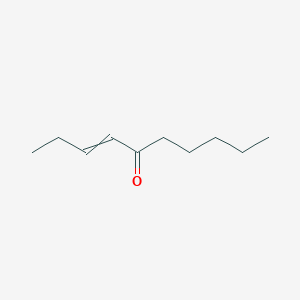
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)

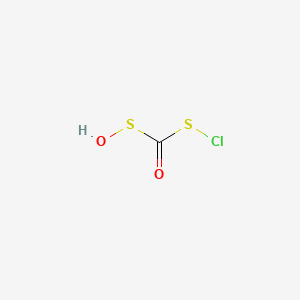
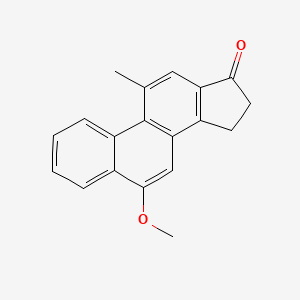
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
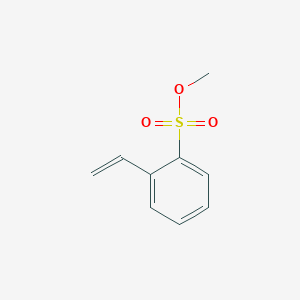
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
